molecular formula C7H8ClNO3 B1392639 3-(3-Methoxyisoxazol-5-yl)propanoyl chloride CAS No. 1243092-55-8

3-(3-Methoxyisoxazol-5-yl)propanoyl chloride

Cat. No.: B1392639
CAS No.: 1243092-55-8
M. Wt: 189.59 g/mol
InChI Key: NPHNPOYGMCDCIT-UHFFFAOYSA-N
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Description

3-(3-Methoxyisoxazol-5-yl)propanoyl chloride is an organic compound with the molecular formula C7H8ClNO3 It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyisoxazol-5-yl)propanoyl chloride typically involves the chlorination of 3-(3-Methoxyisoxazol-5-yl)propanoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as chlorinating agents. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acyl chloride product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyisoxazol-5-yl)propanoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-(3-Methoxyisoxazol-5-yl)propanoic acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

    Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed, usually in anhydrous ether or THF.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    3-(3-Methoxyisoxazol-5-yl)propanoic acid: Formed by hydrolysis.

    Alcohols: Formed by reduction.

Scientific Research Applications

3-(3-Methoxyisoxazol-5-yl)propanoyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of bioactive molecules.

    Material Science: It is used in the preparation of polymers and other materials with specific properties.

    Biological Studies: The compound is used in the study of enzyme mechanisms and protein modifications.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyisoxazol-5-yl)propanoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively. The compound can also undergo hydrolysis to form the corresponding carboxylic acid. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methoxyisoxazol-5-yl)propanoic acid: The parent carboxylic acid of 3-(3-Methoxyisoxazol-5-yl)propanoyl chloride.

    3-(3-Hydroxyisoxazol-5-yl)propanoyl chloride: A similar compound with a hydroxyl group instead of a methoxy group.

    3-(3-Methoxyisoxazol-5-yl)propylamine: An amine derivative of the compound.

Uniqueness

This compound is unique due to its specific reactivity as an acyl chloride, making it a valuable intermediate in organic synthesis. Its methoxy group also imparts distinct electronic and steric properties, influencing its reactivity and the nature of the products formed in its reactions.

Properties

IUPAC Name

3-(3-methoxy-1,2-oxazol-5-yl)propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO3/c1-11-7-4-5(12-9-7)2-3-6(8)10/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHNPOYGMCDCIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1)CCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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